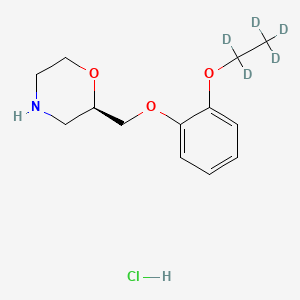

卡比酰胺-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

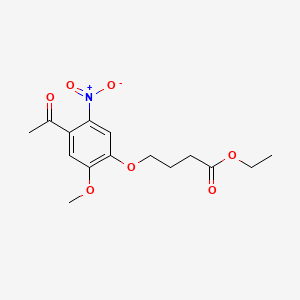

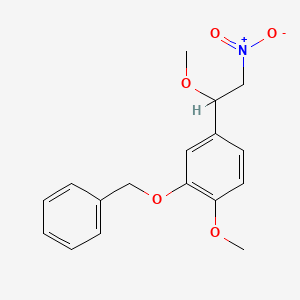

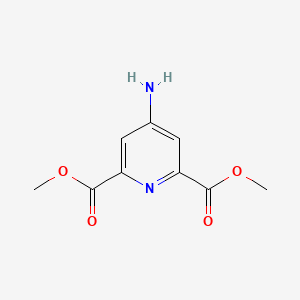

Molecular Structure Analysis

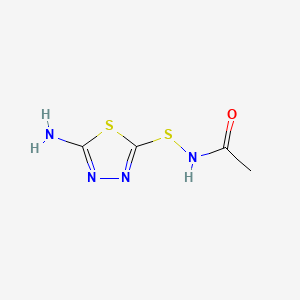

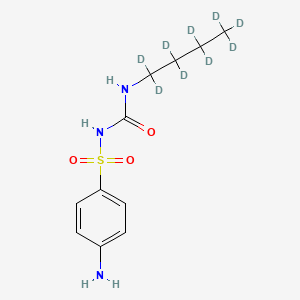

The molecular structure of Carbutamide-d9 is represented by the formula C11H17N3O3S . The InChI representation of the molecule isInChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 . Physical And Chemical Properties Analysis

Carbutamide-d9 is a solid substance with a molecular weight of 280.39 g/mol . It has a computed XLogP3 value of 1, indicating its lipophilicity . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 110 Ų .科学研究应用

药理作用:卡比酰胺是一种磺酰脲衍生物,以其对正常动物口服时降血糖的特性而闻名。然而,它对异丙二醛糖尿病动物或完全胰腺切除的狗无效。在糖尿病动物中与胰岛素联合使用时,它进一步降低血糖浓度和尿糖排泄 (Root, 1957).

临床应用:在临床上,卡比酰胺已用于糖尿病患者,吸收迅速,排泄缓慢,从而以维持剂量达到令人满意的反应。它不适用于不稳定糖尿病的年轻人或糖尿病酸中毒的紧急治疗 (Ridolfo & Kirtley, 1956).

抗甲状腺作用:在喂食低碘饮食并补充卡比酰胺的大鼠中,发现该化合物具有抗甲状腺作用,减少 I131 摄取,增加甲状腺重量,并消耗腺体碘。其效力与磺胺胍和丙硫氧嘧啶等其他化合物进行了比较 (Brown & Solomon, 1958).

对糖原沉积的影响:卡比酰胺不会模仿胰岛素在分离的大鼠半膈肌中增加糖原沉积的作用。更高浓度的卡比酰胺甚至会抑制胰岛素的作用,这可能是由于在这些浓度下非特异性蛋白质中毒作用 (Field & Woodson, 1956).

对肥胖高血糖小鼠的影响:卡比酰胺的慢性口服治疗并未改变肥胖高血糖小鼠的食量和体重增加。有趣的是,瘦的同窝仔表现出矛盾的反应,在治疗四周后变成了副糖尿病 (Christophe & Mayer, 1959).

安全和危害

The safety data sheet for Carbutamide-d9 indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing/eye protection/face protection when handling this compound .

未来方向

作用机制

Target of Action

Carbutamide, the parent compound of Carbutamide-d9, primarily targets the Sulfonylurea receptor 1 (SUR1) and Kir6.2 , which are components of the ATP-sensitive potassium (K-ATP) channels . These channels play a crucial role in insulin secretion in pancreatic beta cells .

Mode of Action

Carbutamide acts as a blocker of the K-ATP channels . By inhibiting these channels, it causes depolarization of the beta cells. This leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, thereby stimulating insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by Carbutamide involves the regulation of insulin secretion. The blocking of K-ATP channels and the subsequent increase in insulin secretion can have downstream effects on various metabolic processes, including glucose uptake and metabolism .

Result of Action

The primary molecular effect of Carbutamide’s action is the increased secretion of insulin. This can lead to a decrease in blood glucose levels, making it useful in the treatment of type 2 diabetes .

属性

IUPAC Name |

1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNNGKXZGSZIP-WRMMWXQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。